Cas no 1130900-96-7 (Umifenovir Glucuronide)

Umifenovir Glucuronide 化学的及び物理的性質
名前と識別子
-
- Arbidol O-Glucuronide
- Umifenovir Glucuronide
- β-D-Glucopyranosiduronic acid, 6-bromo-4-[(dimethylamino)methyl]-3-(ethoxycarbonyl)-1-methyl-2-[(phenylthio)methyl]-1H-indol-5-yl
-
- インチ: 1S/C28H33BrN2O9S/c1-5-38-27(37)20-18(13-41-14-9-7-6-8-10-14)31(4)17-11-16(29)24(15(19(17)20)12-30(2)3)39-28-23(34)21(32)22(33)25(40-28)26(35)36/h6-11,21-23,25,28,32-34H,5,12-13H2,1-4H3,(H,35,36)/t21-,22-,23+,25-,28+/m0/s1
- InChIKey: YWNDZUQXXCRSIJ-WXCVBFKSSA-N
- ほほえんだ: O(C1C(Br)=CC2=C(C=1CN(C)C)C(C(OCC)=O)=C(CSC1=CC=CC=C1)N2C)[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O
じっけんとくせい
- 密度みつど: 1.56±0.1 g/cm3(Predicted)
- ふってん: 826.7±65.0 °C(Predicted)
- 酸性度係数(pKa): 2.67±0.70(Predicted)
Umifenovir Glucuronide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | U850385-25mg |
Umifenovir Glucuronide |
1130900-96-7 | 25mg |
$873.00 | 2023-05-17 | ||
TRC | U850385-5mg |
Umifenovir Glucuronide |
1130900-96-7 | 5mg |
$190.00 | 2023-05-17 | ||
TRC | U850385-50mg |
Umifenovir Glucuronide |
1130900-96-7 | 50mg |
$1499.00 | 2023-05-17 | ||
TRC | U850385-100mg |
Umifenovir Glucuronide |
1130900-96-7 | 100mg |
$ 1800.00 | 2023-09-05 |
Umifenovir Glucuronide 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Umifenovir Glucuronideに関する追加情報
Umifenovir Glucuronide (CAS No. 1130900-96-7): A Comprehensive Overview of Its Applications and Recent Research Findings
Umifenovir Glucuronide, a derivative of the antiviral compound Umifenovir, has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique pharmacological properties and therapeutic potential. The compound is identified by the Chemical Abstracts Service Number (CAS No.) 1130900-96-7, which serves as a unique identifier for chemical substances. This introduction aims to provide an in-depth exploration of Umifenovir Glucuronide, focusing on its chemical structure, pharmacological mechanisms, clinical applications, and the latest research findings that underscore its importance in modern medicine.
The chemical structure of Umifenovir Glucuronide is characterized by the presence of a glucuronic acid moiety attached to the Umifenovir backbone. This modification enhances the solubility and bioavailability of the compound, making it more suitable for systemic administration. The glucuronidation process involves the conjugation of glucuronic acid with a hydroxyl or carboxyl group on Umifenovir, facilitated by UDP-glucuronosyltransferases (UGTs). This enzymatic reaction not only modifies the pharmacokinetic profile of Umifenovir but also influences its metabolic clearance and therapeutic efficacy.
Umifenovir Glucuronide exhibits potent antiviral activity against a range of viruses, including influenza A and B viruses. Its mechanism of action involves the inhibition of viral replication by interfering with the assembly and release of new viral particles. Recent studies have demonstrated that Umifenovir Glucuronide can effectively reduce viral load in infected individuals, leading to faster symptom resolution and reduced transmission rates. The compound's ability to target multiple stages of the viral life cycle makes it a promising candidate for broad-spectrum antiviral therapies.
In clinical settings, Umifenovir Glucuronide has been evaluated in various therapeutic contexts. Its use as an adjunct therapy for influenza infections has shown particular promise, especially in patients with compromised immune systems or those who are at high risk of complications. The compound's rapid onset of action and favorable safety profile make it an attractive option for managing acute viral infections. Additionally, preliminary research suggests that Umifenovir Glucuronide may have potential applications in treating other viral diseases, such as respiratory syncytial virus (RSV) and human coronavirus infections.
Advances in metabolomics and proteomics have provided valuable insights into the pharmacokinetic and pharmacodynamic properties of Umifenovir Glucuronide. These studies have highlighted the importance of UGT enzymes in modulating the bioavailability and clearance of the compound. By understanding these metabolic pathways, researchers can optimize dosing regimens and identify potential drug-drug interactions that may affect therapeutic outcomes. Furthermore, these findings have paved the way for personalized medicine approaches, where individual genetic variations in UGT enzymes can be considered to tailor treatment strategies for patients.
The development of novel drug delivery systems has also contributed to the growing interest in Umifenovir Glucuronide. Nanoparticle-based formulations and liposomal carriers have been explored to enhance drug delivery efficiency and target specificity. These advanced delivery systems not only improve therapeutic efficacy but also reduce systemic side effects by minimizing off-target interactions. Such innovations hold significant promise for expanding the clinical applications of Umifenovir Glucuronide in treating a variety of infectious diseases.
Recent preclinical studies have investigated the potential role of Umifenovir Glucuronide in combating drug-resistant viral strains. By examining its interactions with viral polymerases and other key enzymes involved in replication, researchers have identified mechanisms that could overcome resistance mutations. These findings are crucial for developing strategies to prevent or mitigate the emergence of drug-resistant viruses, ensuring that Umifenovir Glucuronide remains effective over time.
The regulatory landscape for Umifenovir Glucuronide is evolving rapidly, with increasing recognition of its therapeutic value. Regulatory agencies worldwide are reviewing clinical data to assess its safety and efficacy for various indications. The approval process involves rigorous evaluation of preclinical and clinical trial results, ensuring that patients receive safe and effective treatments. As more evidence emerges supporting the benefits of Umifenovir Glucuronide, it is likely to gain broader acceptance in global healthcare systems.
Future research directions for Umifenovir Glucuronide include exploring its potential in combination therapies with other antiviral agents. Such combinations could enhance therapeutic outcomes by targeting different aspects of viral replication or by reducing the likelihood of drug resistance development. Additionally, studies are underway to investigate its long-term safety profile and potential benefits in chronic viral infections. These efforts aim to solidify Umifenovir Glucuronide's role as a cornerstone in modern antiviral treatments.
In conclusion, Umifenovir Glucuronide (CAS No. 1130900-96-7) represents a significant advancement in antiviral therapy due to its potent activity against influenza viruses and other pathogens. Its unique chemical structure, combined with innovative drug delivery systems and ongoing research into its mechanisms of action, positions it as a versatile tool in combating infectious diseases. As scientific understanding continues to evolve,Umifenovir Glucuronidemay unlock new possibilities for treating viral infections worldwide.
1130900-96-7 (Umifenovir Glucuronide) 関連製品
- 1353954-58-1(1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone)
- 2649013-59-0(5-(2-isocyanatoethyl)-4-methyl-1H-imidazole)
- 473633-52-2(3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide)
- 941943-62-0(N-(4-{(3-chloro-4-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide)
- 2102410-05-7(Methyl 3-ethynylcyclopentane-1-carboxylate)
- 1795084-40-0(N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide)
- 7217-41-6(Silane, (3-fluorophenyl)trimethyl-)
- 63362-42-5(Methyl 6-(hydroxy(phenyl)methyl)nicotinate)
- 1361841-46-4(Methyl 2-(chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1368451-18-6(3-(2-bromophenyl)propane-1-thiol)




